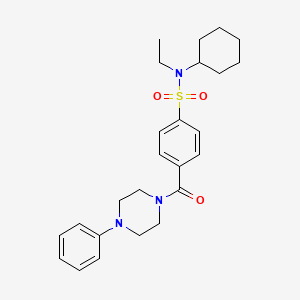

N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3S/c1-2-28(23-11-7-4-8-12-23)32(30,31)24-15-13-21(14-16-24)25(29)27-19-17-26(18-20-27)22-9-5-3-6-10-22/h3,5-6,9-10,13-16,23H,2,4,7-8,11-12,17-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAAZBVQEIOIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with benzenesulfonyl chloride to form 4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide. This intermediate is then reacted with N-cyclohexyl-N-ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide. These compounds have been shown to inhibit specific carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis.

Mechanism of Action:

- Enzyme Inhibition: The compound exhibits selective inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers (e.g., annexin V-FITC) observed .

Case Studies:

- Study Findings: In a study by Nemr et al., derivatives similar to this compound were evaluated for their ability to inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating potent anticancer activity .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Sulfonamides are known for their broad-spectrum antibacterial properties, and derivatives of this compound have been tested against various bacterial strains.

Activity Against Bacteria:

- Inhibition Rates: In vitro tests indicate significant antibacterial activity, with some derivatives achieving over 80% inhibition against Staphylococcus aureus at concentrations of 50 µg/mL .

Mechanism:

- Targeting Bacterial Enzymes: The inhibition of carbonic anhydrases in bacteria can disrupt their metabolic processes, leading to impaired growth and survival .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point of research, particularly regarding its interaction with carbonic anhydrases and acetylcholinesterase.

Inhibition Profiles:

| Compound | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| This compound | CA IX | 10.93 - 25.06 |

| Other Derivatives | CA II | 1.55 - 3.92 |

Applications in Neurodegenerative Diseases:

Sulfonamides have also been investigated for their potential as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzenesulfonamide group are key structural features that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents on the Sulfonamide Nitrogen

The cyclohexyl and ethyl groups on the sulfonamide nitrogen distinguish this compound from others in its class. For instance:

- N-methyl-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide () has a smaller methyl group, which may reduce hydrophobic interactions compared to the bulkier cyclohexyl-ethyl combination .

Inference : Bulkier N-substituents (e.g., cyclohexyl-ethyl) likely improve target affinity by occupying hydrophobic pockets, though solubility may be compromised.

Piperazine Substituents

The 4-phenyl group on the piperazine is critical for activity:

- 4-(4-Phenylpiperazine-1-carbonyl)-benzenesulfonamide (8d) () shows a Ki of 47 nM against CA, outperforming analogs with benzyl (8a, Ki = 470 nM) or methylene-spacer linkers .

- 2-Chlorophenyl-substituted piperazine () introduces electron-withdrawing effects, which may alter binding kinetics .

Inference : Aromatic groups (e.g., phenyl) on piperazine enhance affinity, while halogens (e.g., Cl) modulate electronic properties without drastic activity loss.

Linker Design

The direct carbonyl linkage between the benzene ring and piperazine is optimal:

- Introducing a methylene spacer (e.g., 4-(4-benzylpiperazine-1-carbonyl)benzenesulfonamide (8a)) reduces activity tenfold (Ki = 470 nM vs. 47 nM for 8d) .

Inference : Direct conjugation preserves spatial orientation for target engagement, whereas spacers disrupt critical interactions.

Structural and Activity Data Table

Key Research Findings

Piperazine Aromaticity : The phenyl group on piperazine maximizes CA inhibition (Ki = 47 nM), while benzyl or spacers reduce potency .

N-Substituent Bulk : Cyclohexyl-ethyl groups likely enhance membrane permeability and target binding compared to smaller substituents (e.g., methyl) .

Linker Rigidity : Direct carbonyl linkers maintain optimal geometry for enzyme interaction, as shown by the tenfold activity drop in methylene-linked analogs .

Biological Activity

N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, a compound belonging to the class of piperazine derivatives, has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₂₄N₂O₃S

- Molecular Weight : 356.46 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group attached to a piperazine ring, which is known for its diverse pharmacological properties.

Neuropharmacological Effects

Research indicates that piperazine derivatives exhibit significant interaction with various neurotransmitter systems. The specific compound under discussion has shown promise as a potential modulator of serotonin receptors, particularly the 5-HT(1A) receptor. This receptor is implicated in mood regulation and anxiety disorders.

Key Findings:

- In vitro studies demonstrated that the compound acts as a selective antagonist for 5-HT(1A) receptors, which may contribute to its anxiolytic effects .

- The compound's ability to penetrate the blood-brain barrier enhances its potential therapeutic applications in treating neurological disorders.

Anticancer Activity

The anticancer properties of this compound have been explored through various cell line studies.

Case Studies:

-

Cell Line Studies :

- In studies involving A549 (lung cancer) and MCF7 (breast cancer) cell lines, the compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM, indicating potent growth inhibitory effects .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

-

Mechanistic Insights :

- The compound was found to inhibit key signaling pathways involved in cancer cell proliferation, including the PI3K/Akt pathway .

- Additionally, it showed synergistic effects when combined with standard chemotherapeutic agents like doxorubicin, enhancing overall efficacy against resistant cancer cell lines.

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.